molecular formula C14H19NO5 B13541044 4-(3,4,5-Trimethoxyphenyl)pyrrolidine-3-carboxylic acid

4-(3,4,5-Trimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13541044
M. Wt: 281.30 g/mol
InChI Key: WZLXSFXJQOUSDH-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound characterized by the presence of a pyrrolidine ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4,5-trimethoxybenzaldehyde with an amine and a suitable carboxylic acid derivative can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest. This mechanism is particularly relevant in its potential anti-cancer activity .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO5/c1-18-11-4-8(5-12(19-2)13(11)20-3)9-6-15-7-10(9)14(16)17/h4-5,9-10,15H,6-7H2,1-3H3,(H,16,17)

InChI Key

WZLXSFXJQOUSDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CNCC2C(=O)O

Origin of Product

United States

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